Ethyl 1-formylcyclopropane-1-carboxylate
Overview
Description
Ethyl 1-formylcyclopropane-1-carboxylate (EFC) is a cyclic ester of formic acid, which is a naturally occurring compound found in a variety of plants and animals. EFC is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, and is also used as a reagent in organic synthesis and as a catalyst in the polymerization of ethylene. The unique properties of EFC make it an attractive material for a variety of applications in the chemical, pharmaceutical, and biotechnological industries.
Scientific Research Applications
Plant Hormone Research
Ethylene Precursor Studies : Ethylene is a critical plant hormone, and Ethyl 1-formylcyclopropane-1-carboxylate is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor of ethylene. Studies have explored how ACC is synthesized and its role in plant development and stress responses (Barry, Llop-Tous, & Grierson, 2000).
Metabolite Analysis in Plants : Research has been conducted on the analysis of metabolites related to ethylene biosynthesis in plants, including ACC. This research is crucial for understanding plant physiology and responses to environmental stimuli (Bulens et al., 2011).
Plant-Bacterial Interactions
- Role in Plant-Bacterial Symbiosis : The relationship between ACC, a structurally similar compound to this compound, and its role in plant-bacterial interactions has been studied. This includes how bacteria modulate plant ACC and ethylene levels to affect plant growth and development (Nascimento, Rossi, & Glick, 2018).
Biochemical and Enzymatic Studies
Enzymatic Activity Analysis : Research has been conducted on the enzymatic activities related to the conversion of ACC to ethylene, which can offer insights into the biochemical pathways of similar compounds like this compound (Thrower et al., 2006).
Ethylene Synthesis and Regulation : Investigations into the genetic and molecular mechanisms that regulate ethylene synthesis, involving compounds like ACC, shed light on potential applications for this compound in plant growth and development studies (Jakubowicz, 2002).
Agricultural Applications
Stress Management in Plants : The use of ACC deaminase-producing beneficial bacteria to mitigate stress in plants indicates potential applications for this compound in agriculture, especially in managing abiotic stress in crops (Tiwari, Duraivadivel, Sharma, & P., 2018).
Inhibitors of Ethylene Perception : Research on compounds like 1-methylcyclopropene, which inhibit ethylene perception, can be relevant to understanding how this compound might be used to control ethylene-mediated processes in horticulture and agriculture (Watkins, 2006).
Mechanism of Action
Target of Action
This compound is a unique bifunctional compound with both aldehyde and ester functionalities at the same C-1 position in a simple cyclopropane molecule . The specific biological targets of this compound may depend on the context of its use, such as the type of biological system or disease model being studied.
Mode of Action
It’s known that cyclopropane structures, which this compound contains, are highly reactive due to their strained nature . This reactivity might influence how the compound interacts with its targets. More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that cyclopropane structures can be involved in various chemical reactions, such as the addition of carbenes to alkenes . The compound’s unique structure might allow it to participate in or influence a variety of biochemical pathways.
Properties
IUPAC Name |
ethyl 1-formylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSBOIAHOITDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433359 | |
Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33329-70-3 | |
Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.